Butorphanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

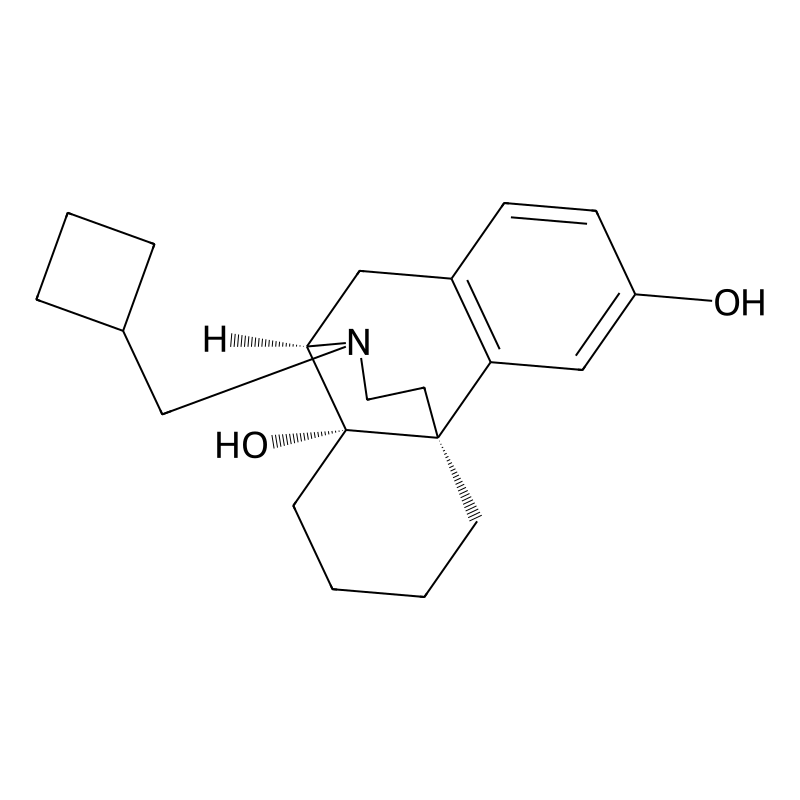

Butorphanol is a synthetic opioid analgesic classified as an agonist-antagonist, primarily used for its pain-relieving properties. Chemically, it is known as (-)-17-(cyclobutylmethyl)morphinan-3,14-diol tartrate (1:1) with the molecular formula C21H29NO2 · C4H6O6 and a molecular weight of 477.56 g/mol. This compound appears as a white crystalline substance and is available in various forms, including injectable solutions and nasal sprays. It was developed by Bristol-Myers and received approval for medical use in the United States in 1978 .

Butorphanol exhibits complex interactions primarily at the mu (μ) and kappa (κ) opioid receptors. It acts as a partial agonist at the μ-opioid receptor and a full agonist at the κ-opioid receptor. The mechanism involves inhibition of adenylate cyclase, leading to decreased calcium influx and hyperpolarization of neurons, which suppresses action potential transmission in pain pathways .

Key Reactions:- Binding to μ-opioid receptors: Produces analgesia.

- Binding to κ-opioid receptors: Can lead to increased pulmonary arterial pressure and potential dysphoria at therapeutic doses.

Butorphanol's primary therapeutic action is analgesia, making it effective for moderate to severe pain relief. Its unique profile allows it to antagonize the effects of full agonists like morphine, resulting in a lower potential for abuse compared to traditional opioids .

Pharmacokinetics:- Absorption: Rapidly absorbed after intramuscular injection; peak plasma levels occur within 20 to 40 minutes.

- Bioavailability: Nasal administration shows 60-70% bioavailability, while oral administration ranges from 5-17% due to extensive first-pass metabolism.

- Metabolism: Extensively metabolized in the liver with major metabolites including hydroxybutorphanol .

The synthesis of butorphanol involves several steps starting from morphinan derivatives. Typically, the process includes:

- Cyclization: Formation of the morphinan skeleton.

- Functionalization: Introduction of hydroxyl groups at specific positions.

- Salt Formation: Conversion into butorphanol tartrate for stability and solubility.

These steps require careful control of reaction conditions to ensure yield and purity .

Butorphanol has been studied for its interactions with various substances:

- Opioid Agonists: It can antagonize the effects of full agonists like morphine, which may be beneficial in managing opioid overdose scenarios.

- CNS Depressants: Co-administration with other central nervous system depressants can enhance respiratory depression risks .

Notable Interactions:- Increased sedation when combined with benzodiazepines.

- Potentially altered pharmacokinetics when administered alongside other medications affecting liver metabolism.

Butorphanol shares structural similarities with several other opioid compounds. Below is a comparison highlighting its uniqueness:

| Compound | Type | Agonist/Antagonist Activity | Unique Features |

|---|---|---|---|

| Levorphanol | Agonist | Full agonist at μ | Higher potential for euphoria and abuse |

| Nalbuphine | Agonist-Antagonist | Partial agonist at μ | Less potent analgesic than butorphanol |

| Pentazocine | Agonist-Antagonist | Partial agonist at μ | Can produce dysphoria; more variable effects |

| Buprenorphine | Partial Agonist | Partial agonist at μ | Long duration; used in addiction treatment |

Butorphanol's unique partial agonism at both μ and κ receptors allows it to provide analgesia while minimizing euphoria and dependency risks compared to full agonists like morphine or levorphanol .

Butorphanol represents a semisynthetic morphinan derivative characterized by a complex tetracyclic framework that has been extensively studied through various analytical techniques. The compound exhibits a well-defined three-dimensional structure with specific stereochemical properties that are fundamental to its molecular recognition and biological activity [1] [2].

The crystallographic characterization of butorphanol tartrate reveals that the compound forms white crystalline substances with a decomposition melting point of 226°C [3] [4]. The tartrate salt form exhibits superior crystalline properties compared to the free base, facilitating structural analysis and pharmaceutical applications [5] [6]. The molecular structure consists of a phenanthrene-derived core system with four fused rings designated as rings A, B, C, and D, following the conventional morphinan nomenclature [7] [8].

Nuclear magnetic resonance spectroscopy and X-ray crystallographic studies of related morphinan compounds have demonstrated that these molecules adopt a characteristic T-shaped conformation in the solid state [9]. The piperidine ring (D-ring) adopts a chair conformation with slight distortion, while the cyclohexane rings B and C maintain rigid chair conformations due to the constraining effects of ring fusion and bridging [10] [9].

Dynamic studies using carbon-13 dynamic nuclear magnetic resonance spectroscopy on morphinan derivatives have revealed that nitrogen inversion-associated conformational dynamics occur with unusually rapid kinetics [10]. The nitrogen inversion barrier for morphinan compounds has been determined to be within the range of 25-27 kilojoules per mole, which is significantly lower than typical nitrogen-containing heterocycles [10]. This rapid conformational exchange contributes to the overall dynamic behavior of the molecule while maintaining the essential pharmacophoric arrangement.

| Structural Feature | Conformation | Conformational Dynamics |

|---|---|---|

| Piperidine Ring (D-ring) | Chair conformation with slight distortion [10] [9] | Nitrogen inversion occurs rapidly at room temperature [10] [9] |

| Cyclohexane Ring B | Chair conformation [9] | Relatively rigid due to ring fusion [9] |

| Cyclohexane Ring C | Chair conformation [9] | Rigid due to bridging and hydroxyl substitution [9] |

| Aromatic Ring A | Planar aromatic system [11] [9] | No conformational flexibility [11] [9] |

| Cyclobutylmethyl Substituent | Flexible with restricted rotation about C-N bond [12] | Rotation about C-N bond provides some flexibility [12] |

| Overall Molecular Shape | T-shaped rigid framework [9] | Overall rigid structure with defined pharmacophore [9] |

Cyclobutylmethyl Substitution Pattern in Morphinan Skeleton

The distinctive structural feature that differentiates butorphanol from other morphinan derivatives is the presence of a cyclobutylmethyl substituent at the nitrogen atom (position 17) of the morphinan skeleton [1] [13]. This substitution pattern represents a strategic modification of the basic morphinan framework that significantly influences both the conformational properties and the pharmacological profile of the resulting compound [12].

The morphinan skeleton consists of a phenanthrene-derived tetracyclic core structure with specific substitution patterns that define the chemical and biological properties [11] [14]. The basic framework includes an aromatic ring A containing a phenolic hydroxyl group at position 3, two saturated cyclohexane rings B and C, and a nitrogen-containing piperidine ring D [7] [8]. The 4,5α-epoxy bridge formation creates an additional ring system that constrains the overall molecular geometry and defines the absolute configuration of carbons 5 and 6 [7] [8].

The cyclobutylmethyl group attached to the nitrogen atom introduces a unique steric and electronic environment that distinguishes butorphanol from related compounds such as morphine (N-methyl), nalorphine (N-allyl), and nalbuphine (N-cyclobutyl) [15] [12]. The cyclobutylmethyl substituent exists in an axial position with S-configuration at the attachment point, creating specific three-dimensional spatial relationships that are crucial for receptor binding selectivity [1] [13].

Comparative studies of N-substituted morphinan derivatives have demonstrated that the cyclobutylmethyl group provides an optimal balance between steric bulk and conformational flexibility [12] [16]. Unlike smaller substituents such as methyl groups, the cyclobutylmethyl moiety introduces sufficient steric hindrance to modify receptor binding properties while maintaining the essential pharmacophoric features required for opioid receptor interaction [12].

| Ring System | Description | Stereochemical Configuration |

|---|---|---|

| Ring A (Aromatic) | Benzene ring with phenolic hydroxyl at position 3 [7] [8] | Planar aromatic system [7] [8] |

| Ring B (Cyclohexane) | Six-membered saturated ring [7] [8] | Chair conformation with specific stereochemistry [7] [8] |

| Ring C (Cyclohexane) | Six-membered saturated ring with hydroxyl at position 14 [7] [8] | Chair conformation, hydroxyl in β-position [7] [8] |

| Ring D (Piperidine) | Six-membered nitrogen-containing ring [7] [8] | Chair conformation with nitrogen substitution [7] [8] |

| Substitution at Position 17 (Nitrogen) | Cyclobutylmethyl substituent [1] [13] | Axial position with S-configuration at attachment point [1] [13] |

The substitution pattern also influences the overall molecular dynamics and conformational behavior. The cyclobutylmethyl group can undergo rotation about the carbon-nitrogen bond, providing some degree of conformational flexibility while the rigid polycyclic framework maintains the essential three-dimensional arrangement required for biological activity [12] [10].

Comparative Analysis of Enantiomeric and Diastereomeric Forms

Butorphanol possesses three defined stereocenters within its molecular structure, located at carbons 9, 13, and 14, with absolute configurations of 9R, 13S, and 14S respectively, resulting in an overall (1S,9R,10S) configuration [1] [17]. The compound exists as a single enantiomer in its therapeutic form, demonstrating optical purity with characteristic levorotatory properties [18].

The stereochemical analysis reveals that butorphanol exhibits a specific rotation value between -60° and -66° when measured in methanol at a concentration of 0.1 mg/mL [19]. This levorotatory behavior is characteristic of the active enantiomer and serves as a critical quality control parameter for pharmaceutical preparations [18]. The optical activity measurement represents a fundamental method for assessing the enantiomeric purity of butorphanol, as racemic mixtures would exhibit no net optical rotation due to the cancellation of equal and opposite rotations from both enantiomers [20] [21].

The relationship between butorphanol and its parent compound levorphanol demonstrates the importance of stereochemical modifications in morphinan derivatives [22] [13]. Butorphanol can be considered as a levorphanol derivative with an additional hydroxyl group at position 14, maintaining similar pharmacophoric arrangements while introducing distinct stereochemical features [22] [13]. This structural relationship illustrates how subtle stereochemical modifications can significantly influence pharmacological properties and receptor selectivity.

Comparative studies of morphinan enantiomers have demonstrated pronounced differences in biological activity depending on absolute configuration [17] [23]. The naturally occurring (-)-morphine exhibits vastly different pharmacological properties compared to its (+)-enantiomer, with the (-)-form showing characteristic opioid receptor binding and analgesic activity [23]. Similarly, the stereochemical configuration of butorphanol determines its specific receptor binding profile and therapeutic efficacy.

| Stereocenter | Absolute Configuration | Structural Significance |

|---|---|---|

| C-9 | 9R [1] [17] | Controls orientation of piperidine ring [1] [17] |

| C-13 | 13S [1] [17] | Defines bridgehead stereochemistry [1] [17] |

| C-14 | 14S [1] [17] | Hydroxyl substitution position and orientation [1] [17] |

| Overall Configuration | (1S,9R,10S) [1] [2] | Determines overall three-dimensional shape [1] [2] |

| Enantiomeric Form | Single enantiomer (optically pure) [18] | Ensures specific receptor binding orientation [18] |

| Optical Rotation Direction | Levorotatory (-) [19] | Characteristic of this stereoisomer [19] |

The analytical separation and quantification of enantiomeric forms can be achieved through advanced chromatographic techniques. Capillary zone electrophoresis methods using cyclodextrin-based chiral selectors have been developed for butorphanol enantiomer separation, demonstrating the ability to detect as low as 0.05% of undesirable enantiomeric impurities [18]. These analytical capabilities are essential for ensuring the stereochemical purity of pharmaceutical preparations and maintaining consistent therapeutic outcomes.

The diastereomeric relationships in butorphanol are primarily defined by the interactions between the three stereocenters and their influence on overall molecular conformation [17]. Each stereocenter contributes to the specific three-dimensional arrangement that enables selective receptor binding and determines the compound's pharmacological profile [1] [17]. The rigid polycyclic framework ensures that stereochemical modifications at individual positions have pronounced effects on overall molecular geometry and biological activity.

Morphine Alkaloid Derivatization Strategies

Butorphanol synthesis represents a significant advancement in morphinan alkaloid derivatization, building upon the structural foundation of naturally occurring opiates while introducing synthetic modifications that enhance therapeutic properties. The development of butorphanol follows the morphine rule, which establishes critical structural features for opioid activity, including a tertiary nitrogen with a small alkyl substituent, a quaternary carbon, and a phenyl group directly attached to the quaternary carbon [1].

The derivatization strategy for butorphanol development begins with the morphine alkaloid framework, specifically utilizing the morphinan skeleton as the core structure. Unlike morphine, which contains the naturally occurring ring system with an ether linkage, butorphanol represents a synthetic morphinan that lacks the ether bridge found in the naturally occurring opioids [2]. This structural modification provides improved oral bioavailability and altered receptor selectivity profiles compared to the parent morphine structure [2].

The key morphine alkaloid derivatization approach involves several critical modifications to the parent morphine structure. The process begins with the conversion of morphine derivatives to the corresponding 3-methoxy-morphinan intermediates, which serve as versatile building blocks for further synthetic transformations [3]. The synthetic pathway involves strategic modifications at positions 3, 14, and 17 of the morphinan scaffold, with particular emphasis on introducing the cyclobutylmethyl substitution at the nitrogen position that characterizes butorphanol [3].

The morphine rule dictates that the most effective structural modifications maintain the essential pharmacophoric elements while introducing changes that improve pharmacokinetic properties. In the case of butorphanol, the synthesis involves the introduction of a 14-hydroxyl group, which represents a critical structural feature that distinguishes it from the parent morphine structure [1]. This 14-hydroxylation is achieved through stereoselective synthetic approaches that ensure the correct stereochemical configuration essential for optimal receptor binding [3].

The derivatization strategy also involves modifications to the nitrogen substituent, replacing the naturally occurring methyl group with a cyclobutylmethyl moiety. This substitution is crucial for conferring the mixed agonist-antagonist properties that characterize butorphanol, as bulky alkyl groups at the nitrogen position are known to induce narcotic antagonist activity [1]. The cyclobutylmethyl group represents an optimal balance between maintaining agonist activity while introducing partial antagonist properties.

Catalytic Asymmetric Synthesis Approaches

The development of catalytic asymmetric synthesis approaches for butorphanol production represents a significant advancement in pharmaceutical manufacturing, providing access to enantiomerically pure compounds with improved efficiency and reduced environmental impact. The asymmetric synthesis of butorphanol requires careful control of stereochemistry at multiple chiral centers, particularly at positions 9, 13, and 14 of the morphinan scaffold [4] [5].

The catalytic asymmetric approach to butorphanol synthesis employs advanced organocatalytic and metal-catalyzed methodologies that enable the direct synthesis of the desired enantiomer without the need for resolution procedures. The initial synthetic approaches utilized racemic synthesis followed by resolution with tartaric acid to obtain the biologically active (-)-butorphanol enantiomer [5]. However, modern asymmetric synthesis approaches provide direct access to the desired stereoisomer through enantioselective transformations.

The asymmetric synthesis strategy involves the use of chiral auxiliaries and catalysts that direct the stereochemical outcome of key bond-forming reactions. One approach utilizes asymmetric hydrogenation catalysis, which serves to introduce chirality through the reduction of prochiral precursors [6]. This methodology is particularly valuable for establishing the correct stereochemistry at the cyclohexane ring system while maintaining high levels of enantioselectivity.

The development of asymmetric organocatalysis has provided powerful tools for the enantioselective synthesis of complex pharmaceutical targets including butorphanol derivatives [6]. These approaches utilize small organic molecules as catalysts to control the stereochemical outcome of reactions, providing access to enantiomerically enriched products with high efficiency. The organocatalytic approaches are particularly valuable for establishing the correct configuration at multiple chiral centers in a single synthetic transformation [6].

Advanced asymmetric synthesis methodologies also employ chiral phase-transfer catalysis for the enantioselective formation of carbon-carbon bonds in the butorphanol framework [6]. These approaches utilize quaternary ammonium salts derived from naturally occurring alkaloids, such as cinchona derivatives, to provide the chiral environment necessary for asymmetric induction. The phase-transfer catalytic approaches are particularly effective for reactions involving enolate chemistry and alkylation processes [6].

The implementation of catalytic asymmetric synthesis in butorphanol production has been enhanced through the development of highly selective imidodiphosphorimidate catalysts that provide enzyme-like microenvironments for achieving exceptional stereoselectivity [7]. These catalysts are particularly effective for complex cyclization reactions that establish multiple stereogenic centers in a single transformation, providing access to the morphinan scaffold with the correct three-dimensional structure essential for biological activity [7].

Structure-Activity Relationship Studies

Ester and Carbamate Derivative Synthesis

The synthesis and evaluation of ester and carbamate derivatives of butorphanol has provided critical insights into the structure-activity relationships governing opioid receptor binding and functional activity. The systematic modification of the 3-hydroxyl group through ester and carbamate formation has revealed important information about the hydrophobic binding pockets within opioid receptors and the role of hydrogen bonding in receptor recognition [8] [9].

The synthesis of butorphanol ester derivatives involves the reaction of butorphanol with various acid chlorides or carboxylic acids under suitable condensation conditions [8]. The ester series includes a range of hydrophobic substituents designed to explore the lipophilic binding regions of the opioid receptors while eliminating the hydrogen bond donor capability of the 3-hydroxyl group. The synthetic methodology provides access to esters with varying chain lengths and aromatic substituents, allowing for systematic evaluation of steric and electronic effects on receptor binding [8].

The most potent ester derivative identified was (-)-N-cyclobutylmethylmorphinan-3-yl-14-ol phenoxyacetate (compound 4d), which demonstrated remarkable binding affinity with Ki values of 61 picomolar at the μ receptor and 48 picomolar at the κ receptor [8]. This compound represents approximately a 2-fold increase in μ receptor potency and 4-fold increase in κ receptor potency compared to the parent butorphanol, despite the loss of the hydrogen bond donor capability of the 3-hydroxyl group [8].

The structure-activity relationship analysis of the ester series revealed an inverse linear correlation between hydrophobicity (CLogP) and binding potency, indicating that optimal receptor binding requires a balance between hydrophobic interactions and molecular size [8]. The phenoxyacetate ester achieves this optimal balance through the introduction of an aromatic ring system that can engage in π-π interactions with aromatic amino acid residues in the receptor binding pocket while maintaining appropriate molecular dimensions [8].

The carbamate derivative synthesis employs the reaction of morphinan alcohols with isocyanates to form stable carbamate linkages at the 3-position [9]. The carbamate functionality introduces a polar group capable of both hydrogen bond donation and acceptance, while providing a structural framework for exploring diverse substituent effects. The synthesis provides access to carbamates with alkyl, benzyl, and aryl substituents, enabling systematic evaluation of electronic and steric influences on receptor binding [9].

The phenyl carbamate derivatives demonstrated exceptional binding affinity, with compound 2d (cyclorphan phenyl carbamate) showing Ki values of 0.046 nanomolar at the κ receptor and 0.11 nanomolar at the μ receptor [9]. Similarly, the butorphan phenyl carbamate (compound 3d) exhibited Ki values of 0.051 nanomolar at the κ receptor and 0.12 nanomolar at the μ receptor, indicating that the phenyl carbamate modification maintains high affinity binding while altering the functional properties [9].

The functional activity evaluation of carbamate derivatives revealed distinct patterns of agonist and antagonist behavior depending on the base morphinan structure and carbamate substituent [9]. The ethyl carbamate derivatives generally maintained agonist activity at both μ and κ receptors, while the phenyl and benzyl carbamates often exhibited mixed agonist-antagonist properties, particularly at the μ receptor [9]. This functional selectivity provides opportunities for developing compounds with specific therapeutic profiles.

Hydrophobic Modifications for Receptor Binding Optimization

The exploration of hydrophobic modifications in butorphanol derivatives has revealed critical insights into the nature of opioid receptor binding sites and the potential for optimizing receptor selectivity through strategic structural modifications. The systematic investigation of hydrophobic ester and ether derivatives has demonstrated that strong receptor binding can be maintained even when the traditional hydrogen bond donor capability of the 3-hydroxyl group is eliminated [8].

The hydrophobic modification strategy involves the replacement of the polar 3-hydroxyl group with various lipophilic substituents designed to interact with hydrophobic binding pockets within the opioid receptors [8]. This approach challenges the conventional understanding that the phenolic hydroxyl group is essential for high-affinity binding, demonstrating that hydrophobic interactions can compensate for the loss of hydrogen bonding energy [8].

The ether derivative series represents a systematic exploration of hydrophobic modifications through the introduction of various alkyl and aryl ethers at the 3-position [8]. The synthesis involves alkylation of the sodium salt of butorphanol with appropriate alkyl halides, providing access to ethers with hydroxyethyl, methoxyethyl, benzyl, phenethyl, methoxybenzyl, and diphenylmethyl substituents [8]. The binding affinity data for these compounds reveals that while generally lower than the parent butorphanol, several ether derivatives maintain nanomolar binding affinity at μ and κ receptors [8].

The structure-activity analysis of hydrophobic modifications reveals important insights into the geometry and chemical nature of the receptor binding sites. The ester derivatives generally demonstrate superior binding affinity compared to the corresponding ether derivatives, despite similar hydrophobicity profiles [8]. This observation suggests that the increased conformational flexibility of the ester linkage allows for optimal positioning of the hydrophobic substituent within the receptor binding pocket [8].

The receptor selectivity profiles of hydrophobically modified derivatives demonstrate enhanced selectivity for κ receptors relative to δ receptors, with selectivity ratios often exceeding 100:1 for κ over δ binding [8]. This selectivity enhancement represents a significant advantage for therapeutic applications, as κ receptor-selective agonists are associated with reduced abuse potential and different side effect profiles compared to μ receptor-selective compounds [8].

The molecular modeling studies of hydrophobic derivatives suggest that the aromatic substituents can engage in π-π interactions with phenylalanine residues (Phe152, Phe237, and Phe241) in the μ opioid receptor binding pocket [8]. These interactions provide the binding energy necessary to compensate for the loss of hydrogen bonding from the 3-hydroxyl group, explaining how hydrophobic modifications can maintain high receptor affinity [8].

The hydrophobic optimization studies have also revealed the importance of molecular size and shape in determining receptor binding affinity. The most potent compounds in both the ester and ether series contain aromatic ring systems that provide optimal complementarity with the hydrophobic binding pockets [8]. However, excessively large substituents, such as the decanoate ester, result in reduced binding affinity, indicating size limitations within the receptor binding sites [8].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (94.12%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H334 (94.12%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

MeSH Pharmacological Classification

ATC Code

N02 - Analgesics

N02A - Opioids

N02AF - Morphinan derivatives

N02AF01 - Butorphanol

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Opioid

OPRM1 [HSA:4988] [KO:K04215]

Pictograms

Irritant;Health Hazard

Other CAS

58786-99-5

Absorption Distribution and Excretion

Butorphanol is extensively metabolized in the liver. Elimination occurs by urine and fecal excretion.

305 to 901 L

99 +/- 23 L/h [Young with IV 2 mg]

82 +/- 21 [Eldery with IV 2 mg]

Metabolism Metabolites

Wikipedia

Mesterolone

Biological Half Life

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Dates

2: Semjonov A, Andrianov V, Raath JP, Orro T, Laubscher L, Pfitzer S, Tiirats T. Evaluation of butorphanol-azaperone-medetomidine (BAM) in captive blesbok immobilization (Damaliscus pygargus phillipsi). Vet Anaesth Analg. 2018 Mar 29. pii: S1467-2987(18)30053-9. doi: 10.1016/j.vaa.2017.03.011. [Epub ahead of print] PubMed PMID: 29853414.

3: Shah B, Gupta R, Sarkar S, Balhara YPS. Injection Butorphanol dependence: A case report. Asian J Psychiatr. 2018 May 14;35:45-46. doi: 10.1016/j.ajp.2018.05.008. [Epub ahead of print] PubMed PMID: 29778749.

4: Rowland AL, Glass KG, Grady ST, Cummings KJ, Hinrichs K, Watts AE. Influence of caudal epidural analgesia on cortisol concentrations and pain-related behavioral responses in mares during and after ovariectomy via colpotomy. Vet Surg. 2018 May 18. doi: 10.1111/vsu.12908. [Epub ahead of print] PubMed PMID: 29774961.

5: Ambros B, Carrozzo MV, Jones T. Desaturation times between dogs preoxygenated via face mask or flow-by technique before induction of anesthesia. Vet Anaesth Analg. 2018 Apr 10. pii: S1467-2987(18)30059-X. doi: 10.1016/j.vaa.2018.03.004. [Epub ahead of print] PubMed PMID: 29739649.

6: Roug A, Talley H, Davis T, Roueche M, DeBloois D. A Mixture of Butorphanol, Azaperone, and Medetomidine for the Immobilization of American Beavers ( Castor canadensis). J Wildl Dis. 2018 Apr 26. doi: 10.7589/2017-12-296. [Epub ahead of print] PubMed PMID: 29697312.

7: Hansen CM, Beckmen KB. Butorphanol-Azaperone-Medetomidine for the Immobilization of Captive Caribou ( Rangifer tarandus granti) in Alaska, USA. J Wildl Dis. 2018 Apr 19. doi: 10.7589/2017-12-312. [Epub ahead of print] PubMed PMID: 29671713.

8: Opioids for pain. Med Lett Drugs Ther. 2018 Apr 9;60(1544):57-64. PubMed PMID: 29664446.

9: Huang LH, Li J, Gu JP, Qu MX, Yu J, Wang ZY. Butorphanol attenuates myocardial ischemia reperfusion injury through inhibiting mitochondria-mediated apoptosis in mice. Eur Rev Med Pharmacol Sci. 2018 Mar;22(6):1819-1824. doi: 10.26355/eurrev_201803_14601. PubMed PMID: 29630131.

10: Bakker J, Roubos S, Remarque EJ, Arndt SS, Kronen PW, Langermans JA. Effects of buprenorphine, butorphanol or tramadol premedication on anaesthetic induction with alfaxalone in common marmosets (Callithrix jacchus). Vet Anaesth Analg. 2018 May;45(3):309-319. doi: 10.1016/j.vaa.2017.06.009. Epub 2018 Feb 5. PubMed PMID: 29628389.

11: Gaudio E, Voltan L, De Benedictis GM. Alfaxalone anaesthesia in Lemur catta following dexmedetomidine-butorphanol-midazolam sedation. Vet Anaesth Analg. 2018 May;45(3):351-356. doi: 10.1016/j.vaa.2018.01.004. Epub 2018 Feb 3. PubMed PMID: 29625917.

12: Juodzente D, Macas A, Karveliene B, Petkevicius S, Riskeviciene V. Comparison of the cardiovascular and respiratory effects and sevoflurane requirement in dogs premedicated with two doses of medetomidine and butorphanol undergoing surgical sterilization. Pol J Vet Sci. 2018 Mar;21(1):101-110. doi: 10.24425/119027. PubMed PMID: 29624011.

13: Dwivedi MB, Puri A, Dwivedi S, Deol H. Role of opioids as coinduction agent with propofol and their effect on apnea time, recovery time, and sedation score. Int J Crit Illn Inj Sci. 2018 Jan-Mar;8(1):4-8. doi: 10.4103/IJCIIS.IJCIIS_4_17. PubMed PMID: 29619333; PubMed Central PMCID: PMC5869799.

14: Williamson RH, Muller LL, Blair C. THE USE OF KETAMINE-XYLAZINE OR BUTORPHANOL-AZAPERONE-MEDETOMIDINE TO IMMOBILIZE AMERICAN BLACK BEARS ( URSUS AMERICANUS). J Wildl Dis. 2018 Apr 4. doi: 10.7589/2017-10-255. [Epub ahead of print] PubMed PMID: 29616881.

15: Ida KK, Sauvage A, Gougnard A, Grauwels M, Serteyn D, Sandersen C. Use of Nasotracheal Intubation during General Anesthesia in Two Ponies with Tracheal Collapse. Front Vet Sci. 2018 Mar 13;5:42. doi: 10.3389/fvets.2018.00042. eCollection 2018. PubMed PMID: 29594157; PubMed Central PMCID: PMC5859214.

16: Webb TR, Wyman M, Smith JA, Ueyama Y, Muir WW. Effects of propofol on intraocular pressure in premedicated and nonpremedicated dogs with and without glaucoma. J Am Vet Med Assoc. 2018 Apr 1;252(7):823-829. doi: 10.2460/javma.252.7.823. PubMed PMID: 29553899.

17: Smith JS, Sheley M, Chigerwe M. ASPIRATION PNEUMONIA IN TWO TIBETAN YAK BULLS ( BOS GRUNNIENS) AS A COMPLICATION OF KETAMINE-XYLAZINE-BUTORPHANOL ANESTHESIA FOR RECUMBENT CASTRATION. J Zoo Wildl Med. 2018 Mar;49(1):242-246. doi: 10.1638/2016-0205R1.1. PubMed PMID: 29517446.

18: Reader RC, Barton BA, Abelson AL. Comparison of two intramuscular sedation protocols on sedation, recovery and ease of venepuncture for cats undergoing blood donation. J Feline Med Surg. 2018 Mar 1:1098612X18760434. doi: 10.1177/1098612X18760434. [Epub ahead of print] PubMed PMID: 29512429.

19: Withey SL, Paronis CA, Bergman J. Concurrent Assessment of the Antinociceptive and Behaviorally Disruptive Effects of Opioids in Squirrel Monkeys. J Pain. 2018 Mar 2. pii: S1526-5900(18)30083-X. doi: 10.1016/j.jpain.2018.02.003. [Epub ahead of print] PubMed PMID: 29477761.

20: Nishimura LT, Auckburally A, Santilli J, Vieira BHB, Garcia DO, Honsho CS, de Mattos-Junior E. Effects of dexmedetomidine combined with commonly administered opioids on clinical variables in dogs. Am J Vet Res. 2018 Mar;79(3):267-275. doi: 10.2460/ajvr.79.3.267. PubMed PMID: 29466048.

Explore Compound Types